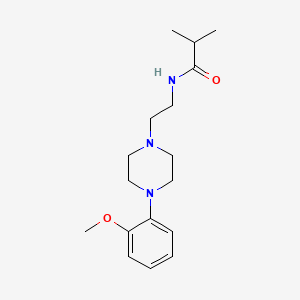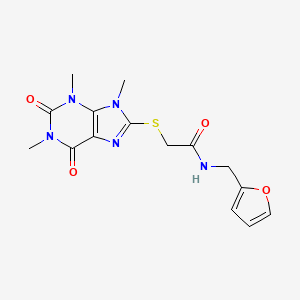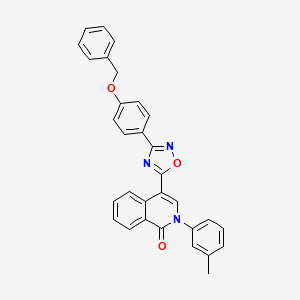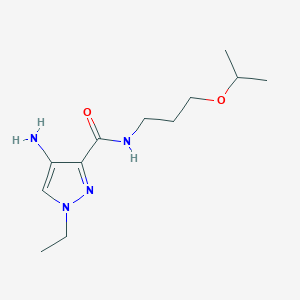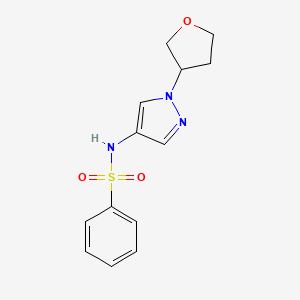
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The papers provided do not directly discuss this specific compound, but they do provide insights into similar sulfonamide derivatives, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonamide groups with various substituents. For example, the synthesis of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides involves the reaction of sulfonamide with tetrazole derivatives . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors involves the reaction of benzenesulfonamide with thiazole derivatives . These methods suggest that the synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide would likely involve the introduction of a tetrahydrofuran substituent to a pyrazole derivative, followed by coupling with a benzenesulfonamide group.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by spectroscopic methods such as NMR and FT-IR, as well as by X-ray crystallography . The molecular structure is crucial for the biological activity of these compounds, as it influences the binding to biological targets. For instance, the planarity of the pyrazole and benzenesulfonamide rings can affect the compound's ability to interact with enzymes or receptors .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive groups such as nitro, hydroxy, or methoxy can lead to different biological activities and interactions with enzymes . The specific chemical reactions of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide would depend on the reactivity of the tetrahydrofuran and pyrazole moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion . The presence of substituents like trifluoromethyl groups can enhance the lipophilicity of the compounds, potentially affecting their bioavailability .
Scientific Research Applications
Herbicidal Applications
N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide and its derivatives have been explored for their potential herbicidal activities. The compound N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, closely related to the target molecule, forms a new group with intriguing herbicidal activity. These compounds show significant post-emergence activity on dicotyledonous weed species, suggesting their interference with the biosynthesis of branched-chain amino acids, which is crucial for plant growth and survival. This highlights the potential of such sulfonamide derivatives in agricultural research and weed management strategies (Eussen et al., 1990).
Antimicrobial and Antitumor Applications
Further scientific exploration has revealed the potential of N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide derivatives in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral agents. For instance, a series of novel derivatives synthesized from celecoxib showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself. Some derivatives also demonstrated modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral applications (Küçükgüzel et al., 2013). Additionally, the exploration of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant differences in molecular conformations, which could influence their biological activities, including antileishmanial effects (Borges et al., 2014).
Enzyme Inhibition for Therapeutic Applications
The research into N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide derivatives has also extended to their potential as enzyme inhibitors, which is a critical aspect in the development of therapeutic agents for various diseases. Compounds like 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides have been synthesized and evaluated for their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. Such studies are essential for identifying new lead compounds for further pharmaceutical development (Gul et al., 2017).
Safety And Hazards
Specific safety and hazard information for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is not available from the search results. However, tetrahydrofuran, a related compound, is classified as a flammable liquid, can cause serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer45.
Future Directions
As N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a research compound, its future directions are likely to be determined by ongoing and future research studies. Its potential applications in various fields such as pharmaceuticals, catalysis, and material science could be explored6.
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-20(18,13-4-2-1-3-5-13)15-11-8-14-16(9-11)12-6-7-19-10-12/h1-5,8-9,12,15H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXVINPDBMMUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)
![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)
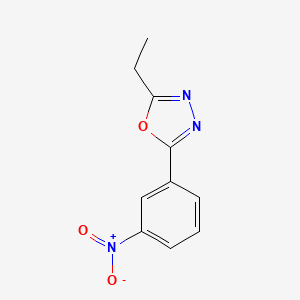
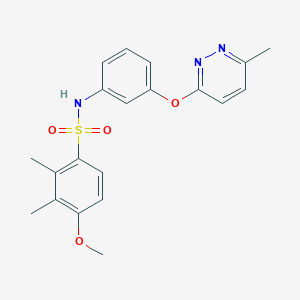
![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)
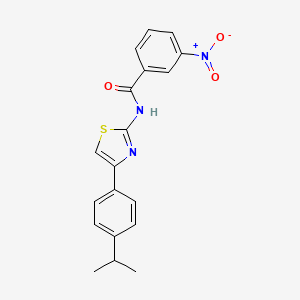
![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
